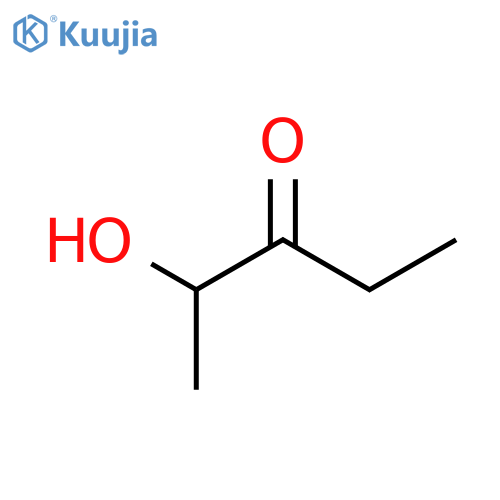Cas no 5704-20-1 (2-hydroxypentan-3-one)

2-hydroxypentan-3-one structure
商品名:2-hydroxypentan-3-one
2-hydroxypentan-3-one 化学的及び物理的性質
名前と識別子
-
- hydroxypentanone,2-hydroxy-3-pentanone
- 3-Pentanon-2-ol
- 3-Pentanone, 2-hydroxy-
- 2-hydroxypentan-3-one
- 5704-20-1
- 2-Hydroxy-3-pentanone
- LMFA12000015
- F88092
- SCHEMBL105913
- QMXCHEVUAIPIRM-UHFFFAOYSA-N
- CHEBI:179408
- CS-0242252
- AKOS014198153
- 2-hydroxy-pentan-3-one
- DTXSID801017539
- EN300-246488
- DS-015168
- 4-hydroxy-3-pentanone
-
- MDL: MFCD20432101
- インチ: InChI=1S/C5H10O2/c1-3-5(7)4(2)6/h4,6H,3H2,1-2H3
- InChIKey: QMXCHEVUAIPIRM-UHFFFAOYSA-N
- ほほえんだ: CCC(=O)C(C)O
計算された属性
- せいみつぶんしりょう: 102.0681
- どういたいしつりょう: 102.068079557g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 7
- 回転可能化学結合数: 2
- 複雑さ: 68.5
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3Ų
- 疎水性パラメータ計算基準値(XlogP): 0.2
じっけんとくせい
- 密度みつど: 0.9742
- ゆうかいてん: 2.5°C (estimate)
- ふってん: 186.45°C (estimate)
- 屈折率: 1.4128
- PSA: 37.3
2-hydroxypentan-3-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-246488-10.0g |
2-hydroxypentan-3-one |
5704-20-1 | 95% | 10.0g |
$5405.0 | 2024-06-19 | |
| Enamine | EN300-246488-0.1g |
2-hydroxypentan-3-one |
5704-20-1 | 95% | 0.1g |
$437.0 | 2024-06-19 | |
| Enamine | EN300-246488-5.0g |
2-hydroxypentan-3-one |
5704-20-1 | 95% | 5.0g |
$3645.0 | 2024-06-19 | |
| Enamine | EN300-246488-0.25g |
2-hydroxypentan-3-one |
5704-20-1 | 95% | 0.25g |
$623.0 | 2024-06-19 | |
| Enamine | EN300-246488-10g |
2-hydroxypentan-3-one |
5704-20-1 | 95% | 10g |
$5405.0 | 2023-09-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1312922-2.5g |
2-Hydroxypentan-3-one |
5704-20-1 | 98% | 2.5g |
¥25673.00 | 2024-05-08 | |
| Aaron | AR00EZL0-100mg |
hydroxypentanone,2-hydroxy-3-pentanone |
5704-20-1 | 95% | 100mg |
$624.00 | 2023-12-15 | |
| Enamine | EN300-246488-0.05g |
2-hydroxypentan-3-one |
5704-20-1 | 95% | 0.05g |
$293.0 | 2024-06-19 | |
| Enamine | EN300-246488-0.5g |
2-hydroxypentan-3-one |
5704-20-1 | 95% | 0.5g |
$980.0 | 2024-06-19 | |
| Enamine | EN300-246488-1.0g |
2-hydroxypentan-3-one |
5704-20-1 | 95% | 1.0g |
$1256.0 | 2024-06-19 |
2-hydroxypentan-3-one 関連文献
-
Robert A. Hill,Andrew Sutherland Nat. Prod. Rep. 2016 33 1352
-
2. 490. Oxidations of organic compounds by cobaltic salts. Part IV. Kinetic product studies of oxidations of tertiary alcoholsD. G. Hoare,William A. Waters J. Chem. Soc. 1964 2552
-
Robert A. Hill,Andrew Sutherland Nat. Prod. Rep. 2021 38 677
-
Angelo Frongia,Francesco Secci,Francesca Capitta,Pier Paolo Piras,Maria Luisa Sanna Chem. Commun. 2013 49 8812
-
Shuang Bi,Xiaoyuan Niu,Fan Yang,Ying Xu,Yixin Dai,Ye Liu,Qi Zhou Food Funct. 2022 13 10956
5704-20-1 (2-hydroxypentan-3-one) 関連製品
- 30282-14-5(2-hydroxycyclohexanone dimer)
- 496-77-5(5-Hydroxyoctan-4-one)
- 3142-66-3(2-Pentanone, 3-hydroxy-)
- 4984-85-4(Propioin)
- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)
- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)
- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)
- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)
- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)
- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)
推奨される供給者
atkchemica
(CAS:5704-20-1)2-hydroxypentan-3-one

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ